molecular formula C8H13NO2 B13317978 1-(Pyrrolidin-2-yl)butane-2,3-dione

1-(Pyrrolidin-2-yl)butane-2,3-dione

Cat. No.: B13317978
M. Wt: 155.19 g/mol
InChI Key: FCNJZRDXAQJIBW-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)butane-2,3-dione is a compound that features a pyrrolidine ring attached to a butane-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)butane-2,3-dione typically involves the reaction of pyrrolidine with butane-2,3-dione under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidine to the carbonyl groups of butane-2,3-dione .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where pyrrolidine and butane-2,3-dione are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-2-yl)butane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Pyrrolidin-2-yl)butane-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)butane-2,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-2-yl)butane-2,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-pyrrolidin-2-ylbutane-2,3-dione

InChI

InChI=1S/C8H13NO2/c1-6(10)8(11)5-7-3-2-4-9-7/h7,9H,2-5H2,1H3

InChI Key

FCNJZRDXAQJIBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC1CCCN1

Origin of Product

United States

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